

literature review of the applications of substituted 2-aminopyridines

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Compound of Interest

Compound Name:	2-Amino-3,5-dibromo-6-methylpyridine
Cat. No.:	B512017

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A Comparative Guide to the Applications of Substituted 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide range of biologically active molecules.^[1] Its simple, low molecular weight design and functional group arrangement make it an ideal starting point for developing pharmacophores targeting various biological pathways.^[1] This guide provides a comparative overview of the primary applications of substituted 2-aminopyridines, focusing on their roles as kinase inhibitors in oncology, as antimicrobial agents, and in the treatment of neurological disorders. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Kinase Inhibitors in Oncology

Substituted 2-aminopyridines are prominent in the development of kinase inhibitors for cancer therapy.^[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.^{[3][4]} Compounds based on the 2-aminopyridine framework have been successfully designed to target various kinases, including Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase kinase kinase 4 (MAP4K4).^{[5][6][7]}

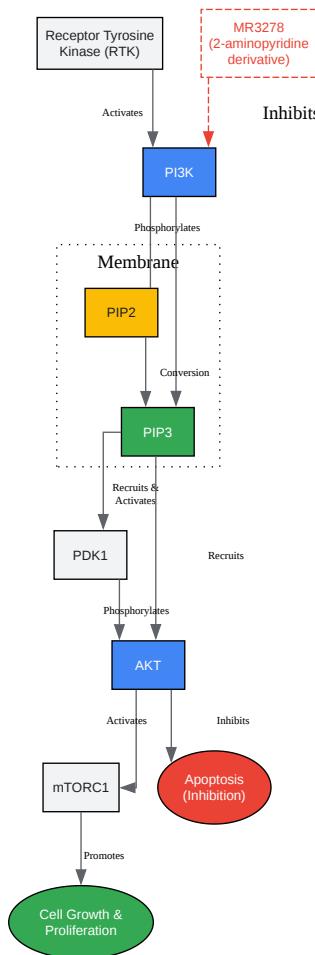
Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected substituted 2-aminopyridine derivatives against various kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ID	Target Kinase(s)	Kinase IC50 (nM)	Target Cell Line(s)	Cellular IC50 (μM)	Reference
MR3278	PI3K δ	30	MOLM-16, Mv-4-11 (AML)	2.6, 3.7	[5]
18d	ALK (wild-type)	19	Karpas-299 (Anaplastic Large Cell Lymphoma)	~0.04	[7]
18d	ALKL1196M (mutant)	45	N/A	N/A	[7]
18d	ALKG1202R (mutant)	22	N/A	N/A	[7]
Gilteritinib	FLT3, AXL	0.29, 0.73	N/A	N/A	[8]
Prexasertib	CHK1, CHK2	1, 8	N/A	N/A	[8]

Signaling Pathway Example: PI3K/AKT

The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and apoptosis. Inhibitors targeting components of this pathway, such as PI3K δ , are of significant interest in cancer therapy.[4][5]

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Caption: The PI3K/AKT signaling pathway, a target for 2-aminopyridine-based inhibitors like MR3278.

Antimicrobial Agents

Certain substituted 2-aminopyridines have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[9][10] Their mechanism often involves the inhibition of essential bacterial enzymes.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for select 2-aminopyridine derivatives against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[11]

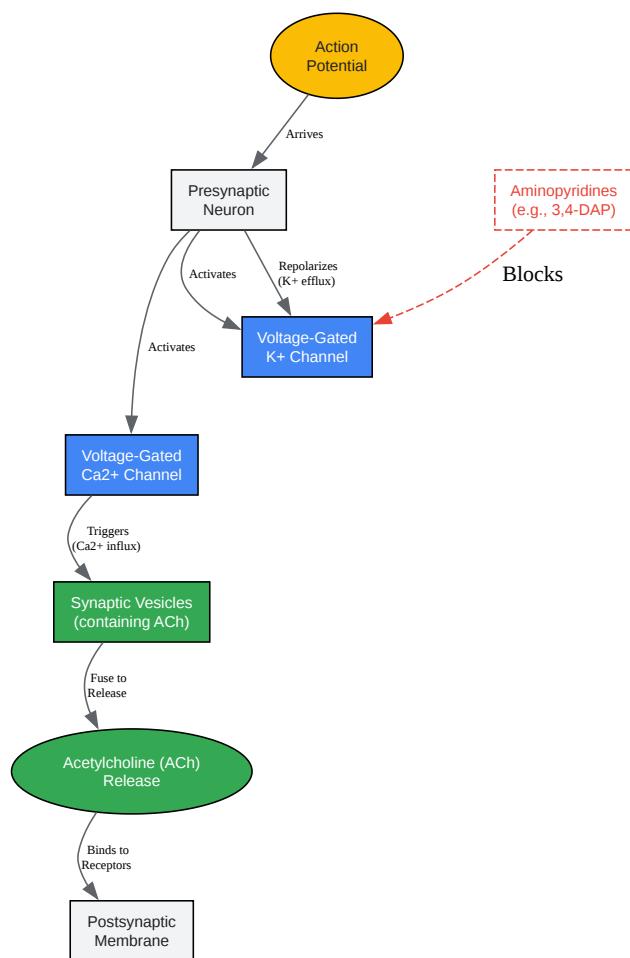
Compound ID	Microbial Strain	Type	MIC (µg/mL)	Reference
2c	Staphylococcus aureus	Gram-positive	0.039	[12][13]
2c	Bacillus subtilis	Gram-positive	0.039	[12][13]
2c	Escherichia coli	Gram-negative	No activity	[13]
2c	Pseudomonas aeruginosa	Gram-negative	No activity	[13]

Agents for Neurological Disorders

Aminopyridines have been investigated for their effects on the central nervous system, primarily through their action as potassium channel blockers.[14][15] This mechanism can enhance neurotransmitter release and improve nerve impulse conduction.

- 4-Aminopyridine (Dalfampridine): This compound is approved for improving walking in patients with multiple sclerosis. It acts by blocking voltage-gated potassium channels, which is thought to improve action potential conduction in demyelinated axons.[14]
- 3,4-Diaminopyridine (Amifampridine): Used to treat Lambert-Eaton myasthenic syndrome, 3,4-DAP also blocks potassium channels, prolonging the presynaptic membrane depolarization and thereby increasing the release of acetylcholine, which improves neuromuscular transmission.[14][15]

The role of the ERK1/2 signaling pathway has been implicated in the vasoconstriction effects of 4-aminopyridine in pulmonary arteries, suggesting a broader range of cellular effects.[16]



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Caption: Mechanism of aminopyridines in enhancing neurotransmitter release at the neuromuscular junction.

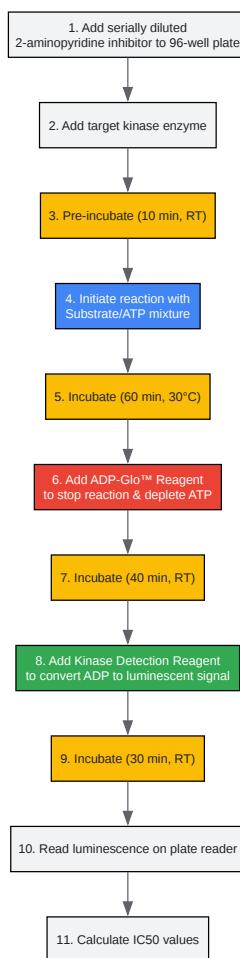
Experimental Protocols & Workflows

Detailed and standardized experimental protocols are essential for the accurate comparison of compound performance.

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.[3]

- Compound Preparation: Prepare a 10 mM stock solution of the test 2-aminopyridine derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations.
- Kinase Reaction Setup:
 - In a 96-well plate, add 2.5 μ L of the serially diluted compound or a DMSO vehicle control to each well.
 - Add 2.5 μ L of the target kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
 - Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
- Initiation and Incubation: Initiate the kinase reaction by adding 5 μ L of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent. This converts the ADP produced into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.[\[3\]](#)

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Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of living cells.

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the 2-aminopyridine compound and an untreated control. Incubate for the desired exposure period (e.g., 72 hours).^[17]

- MTT Addition: Remove the treatment medium and add 100 μ L of fresh medium plus 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 μ L of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[17]
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[18]

- Compound Preparation: Prepare serial two-fold dilutions of the 2-aminopyridine compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
- Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[19]
- Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). Incubate the plate at 35°C for 16-20 hours.[20]
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]

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